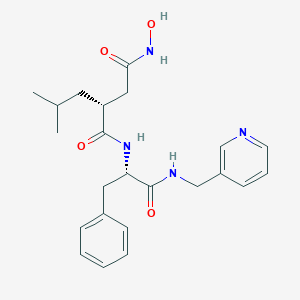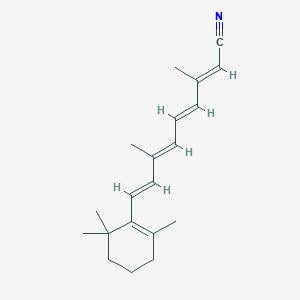
all-trans-Retinonitrile
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dermatologie
All-trans-Retinonitrile: ist ein Derivat von Vitamin A und spielt eine entscheidende Rolle in der Dermatologie. Es wird zur Behandlung verschiedener Hauterkrankungen wie Akne, Psoriasis, Photoaging und Wundheilung eingesetzt . Seine Wirksamkeit liegt in seiner Fähigkeit, zelluläre Funktionen über Retinoid-Kernrezeptoren zu vermitteln, was zu Gen-Transkription und -Expression führt, die für die Gesundheit und Reparatur der Haut unerlässlich sind.
Onkologie
Im Bereich der Onkologie hat This compound aufgrund seiner differenzierungsinduzierenden Wirkung bei der Behandlung der akuten promyelozytischen Leukämie und bestimmter solider Tumoren vielversprechend gezeigt . Es hat auch eine immunregulatorische Rolle im Tumormikromilieu, verstärkt die Antitumorwirkung von CD8+ T-Zellen und verbessert möglicherweise die Wirksamkeit von Krebsimmuntherapien .
Ophthalmologie
This compound: trägt maßgeblich zur Ophthalmologie bei. Es ist am Sehzyklus in der Netzhaut beteiligt, insbesondere bei der Bildung und dem Abbau von all-trans-Retinol in Stäbchen, was für die Aufrechterhaltung eines gesunden Sehvermögens unerlässlich ist . Störungen in diesem Prozess können zu Netzhauterkrankungen führen, wodurch this compound zu einer kritischen Verbindung für die Forschung in der Sehgesundheit wird.
Immunologie
In der Immunologie ist This compound bekannt dafür, Immunantworten zu regulieren. Es fördert die Differenzierung von naiven T- und B-Zellen und beeinflusst die Expression von Zelloberflächenmolekülen, die am Immunzellverkehr beteiligt sind . Dies macht es zu einer wertvollen Verbindung für die Entwicklung von Impfstoffen und das Verständnis des Immunzellverhaltens.
Neurowissenschaften
Die Verbindung hat neuroprotektive Wirkungen und ist an der synaptischen Plastizität in menschlichen kortikalen Neuronen beteiligt . Es wird auf sein Potenzial zur Behandlung neuropsychiatrischer Erkrankungen wie Alzheimer-Krankheit untersucht, wo es eine Rolle bei der Verzögerung oder Verhinderung der Amyloid-Beta-Toxizität spielen könnte .
Endokrinologie
This compound: beeinflusst die Angiogenese, die Bildung neuer Blutgefäße, ein Prozess, der in der Endokrinologie für das Gewebswachstum und die Reparatur entscheidend ist . Es reguliert wichtige Zellfunktionen über den Retinsäure-Rezeptor und wurde therapeutisch gegen verschiedene Malignome eingesetzt, einschließlich Leukämie.
Zukünftige Richtungen
While specific future directions for all-trans-Retinonitrile are not mentioned in the search results, research on related compounds such as all-trans retinoic acid (ATRA) suggests potential applications in cancer treatment . ATRA has been shown to have antitumor activity in carcinoma of different histotypes . Future research may explore the potential of this compound in similar applications.
Wirkmechanismus
Target of Action
All-trans-Retinonitrile, also known as all-trans-retinoic acid (ATRA), is a naturally occurring derivative of vitamin A (retinol) . It primarily targets nuclear receptors to regulate epithelial cell growth and differentiation . ATRA also regulates the transcription of target genes by interacting with nuclear receptors bonded to retinoic acid response elements (RAREs) .
Mode of Action
ATRA interacts with its targets and brings about changes in the cellular environment. It exhibits anti-inflammatory, antineoplastic, antioxidant, and free radical-scavenging activities . It has been shown to promote the differentiation of naïve T and B cells and perform diverse functions in the presence of different cytokines .
Biochemical Pathways
ATRA affects multiple biochemical pathways. It is an oxidation product in the physiological pathway of vitamin A metabolism . It has been shown to promote the differentiation of naïve T and B cells and perform diverse functions in the presence of different cytokines . In addition, ATRA promotes the expression of the enzyme retinal dehydrogenase (RALDH) on dendritic cells, which in turn strengthens the ability to synthesize RA .
Pharmacokinetics
The pharmacokinetics of ATRA involves its absorption, distribution, metabolism, and excretion (ADME). It is transported in plasma in a 1:1 complex with retinol-binding protein (RBP). In human circulation, ATRA is normally found at very low concentrations, approximately 4 to 14 nmol/L . The major difference between isotretinoin and etretinate, two other retinoic acid analogues, is the much longer elimination half-life (120 days) of etretinate following long-term administration .
Result of Action
The molecular and cellular effects of ATRA’s action are diverse. It has been used in dermatology for many years to treat various skin conditions ranging from acne to wrinkles . It is given orally to treat acute promyelocytic leukemia and topically to treat skin conditions such as acne .
Action Environment
The action, efficacy, and stability of ATRA can be influenced by various environmental factors. For instance, due to the insolubility of RA, proper formulation design can maximize its ability to improve immune responses for vaccines . Moreover, ATRA’s activity can be influenced by the immune system and the tumor microenvironment .
Eigenschaften
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTQCZNCSHAYSX-OVSJKPMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C#N)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431651 | |
| Record name | all-trans-Retinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20638-88-4 | |
| Record name | all-trans-Retinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




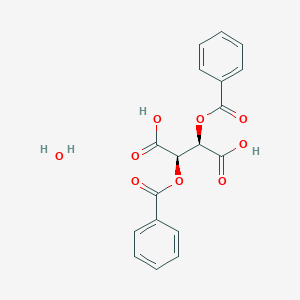


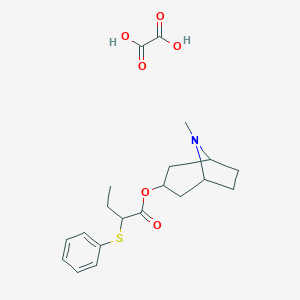
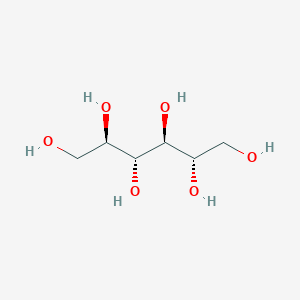


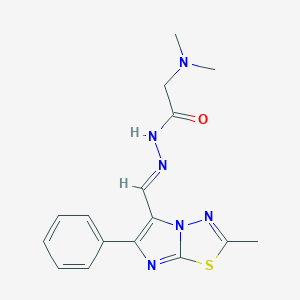
![(3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B117819.png)
![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)

